Cas no 917-13-5 (Enniatin B)

Enniatin B structure
Enniatin B structure
Product Name:Enniatin B
Numero CAS:917-13-5
MF:C33H57N3O9
MW:639.820390462875
CID:806148
PubChem ID:164754
Update Time:2025-06-12

Enniatin B Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-valyl]
    • Enniatin B
    • [ "" ]
    • 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, cyclic peptide deriv. (ZCI)
    • Enniatin B (6CI, 7CI, 8CI)
    • Cyclo(3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl-3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl-3-methyl-D-2-hydroxybutanoyl-N-methyl-L-valyl)
    • E 5411
    • UNII-H02S2TZR95
    • 1ST001560
    • Q27133360
    • ACon0_000434
    • CHEBI:64649
    • SCHEMBL20335498
    • NS00094905
    • ENNIATIN B [MI]
    • BE162722
    • CYCLO((2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-VALYL)
    • CHEMBL469036
    • SMR000440570
    • BRD-K01613490-001-01-9
    • 2,8,14-Triaza-3,6,9,12,15,18-hexakis(methylethyl)-2,8,14-trimethyl-5,11,17-trioxacyclooctadecane-1,4,7,10,13,16-hexaone
    • 1ST001560-100
    • MLS000876784
    • ACon1_001415
    • HY-N3806
    • (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • DTXSID30891862
    • CS-0024254
    • Enniatin B Solution in Acetonitrile, 100ug/mL
    • (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-Hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexaone
    • 917-13-5
    • Enniatins
    • (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15, 18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8, 11,14,17-hexone
    • 3-N-Methylvaline Enniatin
    • MEGxm0_000284
    • (3S,6R,9S,12R,15S,18R)-3,6,9,12,15,18-hexaisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • HMS2269N19
    • NCGC00180529-01
    • AKOS032948909
    • H02S2TZR95
    • G12519
    • (3s,6r,9s,12r,18r)-3,9,15-tris((2s)-butan-2-yl)-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • 6,12,18-triisopropyl-4,10,16-trimethyl-3,9,15-tris(sec-butyl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • 4,10,16-trimethyl-3,6,9,12,15,18-hexakis(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • (3s,6r,9s,12r,18r)-3,9,15-tris[(2s)-butan-2-yl]-6,12,18-triisopropyl-4,10,16-trimethyl-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
    • DA-73116
    • DTXCID301031283
    • MDL: MFCD00236425
    • Inchi: 1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1
    • Chiave InChI: MIZMDSVSLSIMSC-VYLWARHZSA-N
    • Sorrisi: C([C@H]1OC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C1=O)(C)C

Proprietà calcolate

  • Massa esatta: 639.40900
  • Massa monoisotopica: 639.409
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 45
  • Conta legami ruotabili: 6
  • Complessità: 952
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 140A^2
  • XLogP3: 6.5

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.036
  • Punto di ebollizione: 827°Cat760mmHg
  • Punto di infiammabilità: 454°C
  • Indice di rifrazione: 1.459
  • Solubilità: DMSO: soluble10mg/mL
  • PSA: 139.83000
  • LogP: 2.96610

Enniatin B Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 2811
  • Codice categoria di pericolo: 23/24/25
  • Istruzioni di sicurezza: 45
  • Identificazione dei materiali pericolosi: T
  • Classe di pericolo:6.1(a)
  • PackingGroup:I
  • Termine di sicurezza:6.1(a)
  • Gruppo di imballaggio:I
  • Condizioni di conservazione:Conservare a temperatura ambiente, 2-8 ℃ è meglio

Enniatin B Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
E556005-500μg
Enniatin B
917-13-5
500μg
$ 215.00 2022-06-05
TRC
E556005-1mg
Enniatin B
917-13-5
1mg
$ 391.00 2023-09-07
TRC
E556005-2.5mg
Enniatin B
917-13-5
2.5mg
$833.00 2023-05-18
TRC
E556005-5mg
Enniatin B
917-13-5
5mg
$1430.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19628-1mg
Enniatin B
917-13-5 98%
1mg
¥1752.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19628-5mg
Enniatin B
917-13-5 98%
5mg
¥7720.00 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E24970-5mg
Enniatin B
917-13-5 ,HPLC≥98%
5mg
¥4800.0 2023-09-08
ChemScence
CS-0024254-5mg
Enniatin B
917-13-5
5mg
$1500.0 2022-04-26
MedChemExpress
HY-N3806-5mg
Enniatin B
917-13-5 99.10%
5mg
¥15000 2023-08-31
Apollo Scientific
BIE9700-1mg
Enniatin B
917-13-5
1mg
£185.00 2025-02-21

Enniatin B Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Diisopropylethylamine ;  overnight, 0 °C
Riferimento
A total synthesis of the ammonium ionophore, (-)-enniatin B
Hu, Dennis X.; et al, Tetrahedron Letters, 2012, 53(32), 4077-4079

Metodo di produzione 2

Condizioni di reazione
Riferimento
Biosynthesis and biological activity of enniatins
Firakova, S.; et al, Pharmazie, 2007, 62(8), 563-568

Metodo di produzione 3

Condizioni di reazione
Riferimento
A convenient synthesis of naturally-occurring cyclic peptolides
Nakatsu, Shingo; et al, Peptide Science, 2006, 43, 66-67

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ;  overnight, 0 °C
Riferimento
A total synthesis of the ammonium ionophore, (-)-enniatin B
Hu, Dennis X.; et al, Tetrahedron Letters, 2012, 53(32), 4077-4079

Metodo di produzione 5

Condizioni di reazione
Riferimento
Synthesis of enniatin B stereoisomers
Losse, Guenter; et al, Chemische Berichte, 1968, 101(5), 1532-9

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, 0 °C
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
2.2 Reagents: Diisopropylethylamine ;  overnight, 0 °C
Riferimento
A total synthesis of the ammonium ionophore, (-)-enniatin B
Hu, Dennis X.; et al, Tetrahedron Letters, 2012, 53(32), 4077-4079

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
2.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, 0 °C
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
3.2 Reagents: Diisopropylethylamine ;  overnight, 0 °C
Riferimento
A total synthesis of the ammonium ionophore, (-)-enniatin B
Hu, Dennis X.; et al, Tetrahedron Letters, 2012, 53(32), 4077-4079

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
3.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, 0 °C
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
4.2 Reagents: Diisopropylethylamine ;  overnight, 0 °C
Riferimento
A total synthesis of the ammonium ionophore, (-)-enniatin B
Hu, Dennis X.; et al, Tetrahedron Letters, 2012, 53(32), 4077-4079

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  30 min, rt
1.2 overnight, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ;  overnight, 0 °C
Riferimento
A total synthesis of the ammonium ionophore, (-)-enniatin B
Hu, Dennis X.; et al, Tetrahedron Letters, 2012, 53(32), 4077-4079

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  overnight, rt
4.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, 0 °C
5.1 Reagents: 1-Chloro-N,N-2-trimethylpropenylamine Solvents: Dichloromethane ;  15 min, 0 °C
5.2 Reagents: Diisopropylethylamine ;  overnight, 0 °C
Riferimento
A total synthesis of the ammonium ionophore, (-)-enniatin B
Hu, Dennis X.; et al, Tetrahedron Letters, 2012, 53(32), 4077-4079

Enniatin B Raw materials

Enniatin B Preparation Products

Enniatin B Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:917-13-5)Enniatin B
Numero d'ordine:LE14067
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:10
Prezzo ($):discuss personally
Email:18501500038@163.com
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:917-13-5)Enniatin B
LE14067
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email